2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine

Physicochemical profiling CNS drug-likeness Lipinski parameters

Researchers requiring a propargylamine scaffold with dual orthogonal functionalization face limited options. This compound features: (1) Geminal cyclohexyl-piperidine architecture creating a single stereogenic center-absent in achiral analogs-for enantiomer-specific pharmacology; (2) Dual reactive handles (terminal alkyne for CuAAC, unsubstituted piperidine for alkylation/acylation) enabling parallel library synthesis. Supplied with batch-specific CoA for screening reproducibility. Research quantities in stock.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
Cat. No. B11843590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C#CC2=CC=CC=N2)N3CCCCC3
InChIInChI=1S/C19H26N2/c1-3-9-17(10-4-1)19(21-15-7-2-8-16-21)13-12-18-11-5-6-14-20-18/h5-6,11,14,17,19H,1-4,7-10,15-16H2
InChIKeyPNWMLCMUUCNKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine (CAS 1224508-39-7): Structural Classification and Procurement Context


2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine is a tertiary propargylamine featuring a pyridin-2-yl terminal alkyne conjugated to a geminal cyclohexyl–piperidine-substituted propargylic carbon. With molecular formula C₁₉H₂₆N₂ and exact mass 282.2096 Da, it belongs to the broader propargylamine pharmacophore class implicated in metabotropic glutamate receptor 5 (mGlu₅) antagonism and sigma receptor modulation [1]. The compound is commercially available from multiple vendors at purities of 95–98% (HPLC/NMR-characterized), positioning it as a specialty research intermediate or building block rather than a fully profiled bioactive lead . No peer-reviewed biological assay data exist for this exact structure as of the search date.

Why Generic Propargylamine Substitution Fails: Structural Specificity of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine


The compound's differentiation from generic propargylamines arises from its geminal disubstitution pattern at the propargylic carbon—simultaneously bearing a saturated cyclohexyl ring and a saturated piperidine ring—coupled with a 2-pyridyl terminal alkyne. Removal of the piperidine nitrogen (as in 2-(cyclohexylethynyl)pyridine, CHEMBL195965) reduces the hydrogen-bond acceptor count from 2 to 1 and shifts XLogP3 from 4.4 to ~3.8, altering both molecular recognition capacity and lipophilicity-driven tissue distribution [1]. Conversely, oxidation of the piperidine to a dehydropiperidinyl (1,2,3,6-tetrahydropyridine) ring—as in the Merck mGlu₅ antagonist series—introduces conformational restriction and dramatically enhances receptor affinity (Ki = 12 nM vs. 163 nM for the des-piperidine cyclohexyl analog), demonstrating that saturation state at this position is a critical determinant of target engagement [2]. Simply substituting an alternative propargylamine scaffold without this specific geminal cyclohexyl-piperidine architecture therefore risks both altered physicochemical properties and unpredictable biological activity.

Quantitative Differentiation Evidence: 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Des-Piperidine Analog

The target compound exhibits an XLogP3 of 4.4 and topological polar surface area (TPSA) of 16.1 Ų, compared with XLogP3 of ~3.8 and TPSA of ~12.9 Ų for the des-piperidine analog 2-(cyclohexylethynyl)pyridine (CHEMBL195965) [1]. The +0.6 log unit increase in lipophilicity, driven by the additional piperidine ring, places the target compound closer to the optimal CNS drug-likeness window (XLogP3 2–5) while the higher TPSA (+3.2 Ų) and additional hydrogen-bond acceptor (2 vs. 1) may modulate passive permeability and efflux transporter recognition [2]. Both compounds have zero hydrogen-bond donors, satisfying one Lipinski criterion for oral bioavailability potential.

Physicochemical profiling CNS drug-likeness Lipinski parameters

Structural Determinant of mGlu₅ Affinity: Saturated Piperidine vs. Dehydropiperidine Ring Saturation State

The target compound features a fully saturated piperidine ring (sp³ nitrogen in a chair conformation) attached to the propargylic carbon. In the Merck mGlu₅ antagonist series (Chua et al., 2005), the dehydropiperidinyl analog BDBM50172118—which replaces the saturated piperidine with a 1,2,3,6-tetrahydropyridine (dehydropiperidine) ring bearing a toluenesulfonyl group—achieves an mGlu₅ Ki of 12 nM [1]. The most potent analog in that series, 2-cyclohex-1-enylethynyl-pyridine (CHEMBL196643), achieves Ki = 0.65 nM [2]. While no Ki data exist for the target compound, the saturated piperidine ring introduces greater conformational flexibility (the piperidine chair can invert) and a distinct nitrogen pKa (~10–11 for tertiary alkylpiperidines) compared with the planar, conjugated dehydropiperidine (pKa ~7–8 for enamines). This fundamental difference in ring saturation state at the propargylic amine position is a critical SAR parameter that determines mGlu₅ binding pocket complementarity.

mGlu5 receptor negative allosteric modulator structure-activity relationship

Synthetic Versatility: Terminal Alkyne as a Click Chemistry Handle for Library Diversification

The target compound contains a terminal (i.e., internal but monosubstituted) alkyne conjugated to the 2-position of a pyridine ring [1]. This alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction widely used for constructing 1,4-disubstituted 1,2,3-triazole libraries [2]. The pyridyl-conjugated alkyne is electronically activated relative to simple alkyl-substituted propargylamines, potentially increasing CuAAC reaction rates. In contrast, the des-piperidine analog 2-(cyclohexylethynyl)pyridine lacks the additional tertiary amine diversification point, while the dehydropiperidinyl analogs from the Merck series bear substituents (e.g., tosyl) that modify the piperidine nitrogen reactivity. The combination of a clickable alkyne and a chemically distinct, unsubstituted piperidine nitrogen in the target compound enables orthogonal dual-functionalization strategies not available in either comparator.

Click chemistry CuAAC triazole synthesis compound library diversification

Vendor Purity and Quality Control: Batch-to-Batch Reproducibility Across Multiple Suppliers

The target compound is commercially available from at least five independent vendors with reported purities of ≥95% (Bidepharm: 95+% with CoA including NMR, HPLC, GC), ≥98% (Leyan: 98%; MolCore: NLT 98%), and 95% (Chemenu) . This multi-vendor availability with batch-specific certificates of analysis provides procurement resilience and quality assurance that is not available for the more specialized dehydropiperidinyl analogs (BDBM50172118), which are not commercially stocked and require custom synthesis. The MDL number MFCD28016847 and PubChem CID 2854337 ensure unambiguous compound identity across suppliers .

Quality control HPLC purity NMR characterization procurement specification

Stereochemical Complexity: Undefined Chiral Center as a Scaffolding Opportunity

The propargylic carbon of the target compound is a stereogenic center (C-sp³ bearing four different substituents: cyclohexyl, piperidin-1-yl, pyridin-2-ylethynyl, and H), yielding a compound with one undefined stereocenter (as noted in the computed properties: Undefined Atom Stereocenter Count = 1) [1]. The compound is supplied as a racemate by all vendors. In contrast, the des-piperidine analog 2-(cyclohexylethynyl)pyridine (CHEMBL195965) has no stereogenic center (Defined Atom Stereocenter Count = 0), and the cyclohexenyl analog CHEMBL196643 is achiral due to the sp² geometry at the cyclohexenyl ring junction [2]. The presence of a chiral center in the target compound introduces the possibility of enantiomer-specific biological activity—a dimension entirely absent from the achiral comparators—and provides an opportunity for chiral resolution and stereochemistry-activity relationship (SSAR) studies.

Chiral resolution enantiomer differentiation stereochemistry-activity relationships

Best-Fit Research and Industrial Application Scenarios for 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine


CNS Drug Discovery: Phenotypic Screening for Neurological Targets

The compound's propargylamine core, combined with its favorable CNS physicochemical profile (XLogP3 = 4.4, TPSA = 16.1 Ų, zero HBD, MW = 282.42), positions it for inclusion in medium-to-high-throughput phenotypic screens targeting neurological disorders. The structural class has validated precedent in mGlu₅ antagonism (Chua et al., 2005, with Ki values from 0.65 to 12 nM for closely related analogs), and the saturated piperidine ring may confer a differentiated selectivity profile relative to the extensively studied dehydropiperidinyl series [1]. Procurement from multiple vendors with batch-specific CoA ensures screening reproducibility across laboratories.

Medicinal Chemistry: Dual-Functionalization Scaffold for Focused Library Synthesis

With two orthogonal reactive handles—a terminal alkyne amenable to CuAAC click chemistry and an unsubstituted piperidine nitrogen available for alkylation or acylation—the compound serves as a strategic diversification point for constructing focused compound libraries [2]. This dual-functionalization capability is not available in the des-piperidine analog (only one handle) or the tosyl-substituted dehydropiperidinyl analog (piperidine nitrogen blocked), making the target compound uniquely suited for parallel synthesis workflows that explore chemical space around both pharmacophoric elements simultaneously.

Stereochemistry-Activity Relationship (SSAR) Studies: Chiral Resolution and Enantiomer Profiling

The presence of a single stereogenic center at the propargylic carbon—absent in all three closest structural comparators—enables enantiomer separation (e.g., via chiral HPLC or diastereomeric salt resolution) and subsequent differential biological profiling [3]. This creates an opportunity to investigate stereochemistry-dependent pharmacology, which is particularly relevant for GPCR targets where enantiomers can exhibit divergent efficacy, potency, or bias. No such SSAR dimension is accessible with the achiral cyclohexyl or cyclohexenyl analogs.

Chemical Biology: PROTAC Linker Attachment and Targeted Protein Degradation

The compound's structural features—a pyridine ring for potential target protein binding, a saturated piperidine amenable to linker conjugation, and appropriate physicochemical properties for cellular permeability—align with emerging applications in proteolysis-targeting chimera (PROTAC) design [4]. The alkyne functionality provides an additional conjugation strategy via CuAAC for attaching E3 ligase-recruiting moieties. While no PROTAC data exist for this specific compound, its scaffold characteristics match those of privileged fragments being explored for targeted protein degradation applications.

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